molecular formula C10H6ClN5OS B2681143 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 339008-35-4

3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2681143
CAS No.: 339008-35-4
M. Wt: 279.7
InChI Key: UDRFKAUYKBMQRS-UHFFFAOYSA-N
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Description

3-[(6-Chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one (CPD-1) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. CPD-1 is a heterocyclic compound that belongs to the class of thienopyrimidines and has demonstrated a variety of biological activities, including anti-inflammatory and anti-cancer effects. It has been studied for its ability to modulate the activity of several enzymes and receptors, which makes it a promising therapeutic agent for a variety of diseases.

Scientific Research Applications

Radioprotective and Antitumor Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, which share a similar structural motif with 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one, exhibit promising radioprotective and antitumor activities. These compounds were synthesized and evaluated for their potential in mitigating radiation damage and combating tumor growth, indicating their significant relevance in developing new therapeutic agents (Alqasoumi et al., 2009).

Synthesis of Bioactive Derivatives

Another research avenue involves the synthesis of polynuclear thieno[2,3-d]pyrimidone derivatives, which have demonstrated varied biological activities such as spasmodic, antiviral, antimicrobial, insecticidal, pesticidal, and acaricidal effects. These activities highlight the chemical's versatility and potential in creating compounds with specific biological targets (Aly et al., 2007).

Antimicrobial Evaluation

Further research on thienopyrimidine derivatives has uncovered pronounced antimicrobial activity, showcasing their potential in addressing bacterial and fungal infections. The synthesis of these derivatives and their subsequent evaluation against various microbial strains underline the chemical's importance in developing new antimicrobials (Bhuiyan et al., 2006).

Catalytic Synthesis Approach

A green chemistry approach has led to the catalytic synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a step-economical method to produce these compounds. This method reduces environmental impact and simplifies the production of thieno[2,3-d]pyrimidine derivatives, crucial for pharmacological research (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new series of thieno[2,3-d]pyrimidine derivatives has been explored for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, presenting a promising route for developing new therapeutic agents (Tolba et al., 2018).

Antifolate Inhibitors of Purine Biosynthesis

Research into 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors has revealed their selectivity for high-affinity folate receptors over other cellular entry mechanisms. These compounds are potent growth inhibitors of tumor cells expressing folate receptors, distinguishing them as potential candidates for targeted cancer therapy (Deng et al., 2009).

Properties

IUPAC Name

3-[(6-chloropyridazin-3-yl)amino]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5OS/c11-7-1-2-8(14-13-7)15-16-5-12-6-3-4-18-9(6)10(16)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRFKAUYKBMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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